molecular formula C16H12BrN3OS B3623038 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B3623038
M. Wt: 374.3 g/mol
InChI Key: NQPXBEJZNJXMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea is a compound that features a thiazole ring, a bromophenyl group, and a phenylurea moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Pd/C and hydrogen gas or sodium borohydride (NaBH₄) can be employed as reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-12-8-6-11(7-9-12)14-10-22-16(19-14)20-15(21)18-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPXBEJZNJXMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Reactant of Route 3
Reactant of Route 3
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Reactant of Route 5
Reactant of Route 5
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea
Reactant of Route 6
Reactant of Route 6
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.